

# Spectroscopic Profile of 5-Chloro-2-iodopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-iodopyridine

Cat. No.: B1352658

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Chloro-2-iodopyridine** (CAS No. 244221-57-6). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for analytical characterization. The document also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this and similar solid organic compounds.

## Chemical Structure and Properties

Structure:

Molecular Formula:  $C_5H_3ClIN$

Molecular Weight: 239.44 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Chloro-2-iodopyridine**. These values were generated using established computational algorithms and provide a baseline for the expected spectral characteristics of the compound.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.25	Doublet	H-6
7.60	Doublet of Doublets	H-4
7.35	Doublet	H-3

Predicted in  $\text{CDCl}_3$

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C-6
145.0	C-4
132.0	C-5
125.0	C-3
95.0	C-2

Predicted in  $\text{CDCl}_3$

**Table 3: Predicted FT-IR Data (Major Peaks)**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
1580 - 1450	Strong	C=C and C=N stretching (aromatic ring)
1100 - 1000	Strong	C-Cl stretch
850 - 750	Strong	C-H out-of-plane bending
~600	Medium	C-I stretch

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
239/241	100/33	[M] <sup>+</sup> (Molecular ion)
112/114	~40	[M - I] <sup>+</sup>
77	~20	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>
51	~15	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **5-Chloro-2-iodopyridine**. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
  - Filter the solution through a small plug of glass wool in the pipette if any particulate matter is present.
  - Cap the NMR tube securely.

- Data Acquisition ( $^1\text{H}$  and  $^{13}\text{C}$ ):
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  - Acquire a standard  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. A larger number of scans will be required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any adsorbed water.
  - In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine, consistent powder is obtained.
  - Add approximately 100-200 mg of the dried KBr to the mortar.
  - Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.
  - Transfer a portion of the mixture to a pellet press die.
  - Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically recorded in the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ).

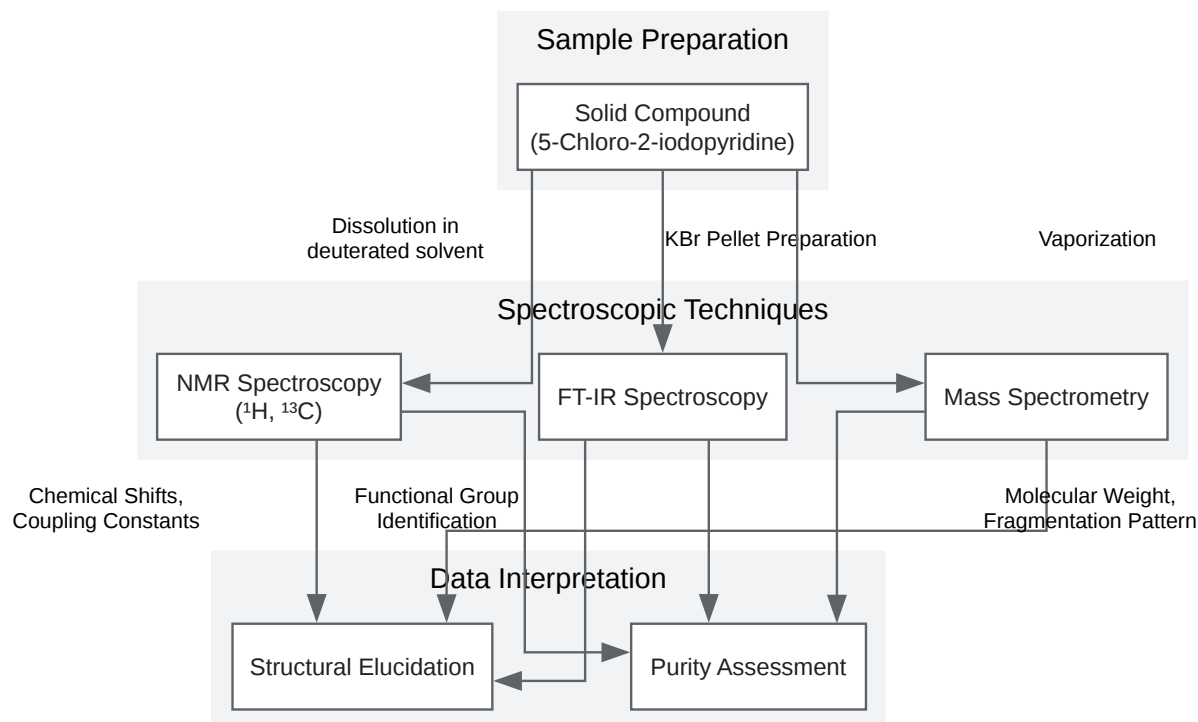
## Mass Spectrometry (MS) (Electron Ionization)

- Sample Introduction:
  - For a volatile solid, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
  - If using a direct probe, a small amount of the solid sample is placed in a capillary tube at the tip of the probe.
  - If using a GC inlet, the sample is first dissolved in a volatile solvent and injected into the GC, which separates the compound before it enters the mass spectrometer.
- Data Acquisition:
  - The sample is vaporized and enters the ion source, which is under high vacuum.
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes ionization and fragmentation of the molecules.
  - The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
  - The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

## General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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